molecular formula C8H7FO2 B1315121 3-Fluoro-2-methoxybenzaldehyde CAS No. 74266-68-5

3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121
CAS No.: 74266-68-5
M. Wt: 154.14 g/mol
InChI Key: UMLOYMZBAUIGKF-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-Fluorosalicylaldehyde and Iodomethane:

    From Benzoyl Chloride and 3-Fluorooxyaniline:

Industrial Production Methods:

  • Industrial production methods for 3-Fluoro-2-methoxybenzaldehyde typically involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-fluoro-2-methoxybenzoic acid, while reduction can produce 3-fluoro-2-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. As a benzaldehyde derivative, it can act as an electrophile in various chemical reactions. The presence of the fluorine atom and methoxy group can influence its reactivity and interaction with biological molecules. For instance, it can form covalent bonds with nucleophilic sites in enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison:

  • 2-Fluoro-5-methoxybenzaldehyde: Similar in structure but with the fluorine atom at the second position and the methoxy group at the fifth position. This positional difference can lead to variations in reactivity and applications.
  • 3-Fluoro-4-methoxybenzaldehyde: The fluorine atom is at the third position, and the methoxy group is at the fourth position. This compound may have different electronic and steric properties compared to 3-Fluoro-2-methoxybenzaldehyde.
  • 2-Fluoro-3-methoxybenzaldehyde: The fluorine atom is at the second position, and the methoxy group is at the third position. This arrangement can affect the compound’s chemical behavior and potential uses.

This compound stands out due to its unique substitution pattern, which can influence its reactivity and suitability for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLOYMZBAUIGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503016
Record name 3-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74266-68-5
Record name 3-Fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74266-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-fluorosalicylaldehyde (3.52 g, 25.12 mmol) and cesium carbonate (20.46 g, 62.81 mmol) in N,N-dimethylformamide (30 mL) is treated with iodomethane (3.13 mL, 50.2 mmol) and stirred at room temperature under nitrogen for 2 h. The reaction mixture is diluted with diethyl ether (150 mL) and washed with 0.5 M hydrochloric acid (2×150 mL). The organic portion is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3.42 g (88%) of the title compound as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.59 (d, 1H), 7.32 (dd, 1H), 7.04 (m, 1H), 4.04 (s, 3H).
Quantity
3.52 g
Type
reactant
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cesium carbonate
Quantity
20.46 g
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reactant
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Quantity
30 mL
Type
solvent
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3.13 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an acetonitrile (50 mL) solution containing 3.01 g (21.5 mmol) of commercially available 3-fluoro-2-hydroxybenzaldehyde were added 5.92 g (42.8 mmol) of potassium carbonate and 6.66 mL (107 mmol) of methyl iodide, and the mixture was stirred at 90° C. for 3 hours. After allowing to stand at room temperature overnight, the reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 3.22 g of a crude product of 3-fluoro-2-methoxybenzaldehyde.
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5.92 g
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reactant
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6.66 mL
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reactant
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Synthesis routes and methods IV

Procedure details

To a suspension of 3-fluoro-2-hydroxybenzaldehyde (5.328 g, 38.02 mmol) and potassium carbonate (7.88 g, 57.03 mmol) in acetone (60 mL) was added dimethyl sulphate (3.96 mL, 41.83 mmol). The resulting suspension was stirred at 60° C. for 2 h before being allowed to cool and then concentrated in vacuo. The residue was dissolved in dichloromethane (100 mL) and water (50 mL). The organic phase was washed with saturated sodium bicarbonate (50 mL) with the resulting organic phase being dried (MgSO4) and the solvent evaporated in vacuo to give a pale yellow oil (6.262 g, 38.02 mmol, 100%). δH (300 MHz, CDCl3) 10.40 (1H, s, CHO), 7.60 (1H, d, Ar), 7.30 (1H), m, Ar), 7.10 (1H, m, Ar), 4.10 (3H, s, OCH3).
Quantity
5.328 g
Type
reactant
Reaction Step One
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7.88 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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